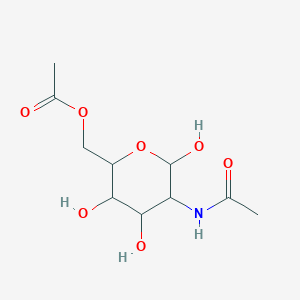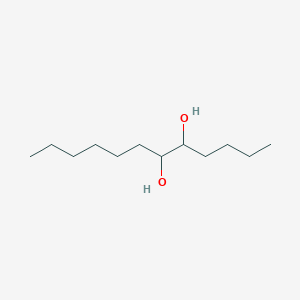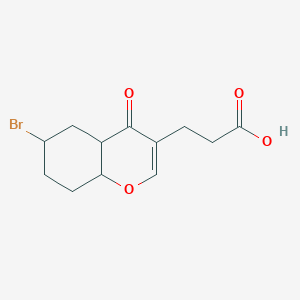![molecular formula C16H14Br2 B12323594 5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,16-Dibromo[2.2]paracyclophane is a compound known for its unique structural and electronic properties. It belongs to the family of [2.2]paracyclophanes, which are characterized by two benzene rings connected by two ethylene bridges. This compound is of significant interest due to its pronounced steric strain and planar chirality, making it valuable for both theoretical and practical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,16-Dibromo[2.2]paracyclophane can be synthesized through various methods. One common approach involves the bromination of [2.2]paracyclophane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 4 and 16 positions .
Industrial Production Methods
While specific industrial production methods for 4,16-Dibromo[2.2]paracyclophane are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized [2.2]paracyclophane derivatives .
Applications De Recherche Scientifique
4,16-Dibromo[2.2]paracyclophane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying steric effects in chemical reactions.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its unique electronic properties.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 4,16-Dibromo[2.2]paracyclophane exerts its effects is primarily related to its structural features. The steric strain and planar chirality of the molecule influence its reactivity and interactions with other molecules. The polar nature of the bromine atoms leads to dipole-dipole attractions, affecting the compound’s behavior in various chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine.
Unsubstituted [2.2]paracyclophane: Lacks the halogen substituents, resulting in different steric and electronic properties.
Uniqueness
4,16-Dibromo[2.2]paracyclophane is unique due to the presence of bromine atoms, which impart distinct electronic and steric characteristics. These properties make it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C16H14Br2 |
|---|---|
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
5,15-dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H14Br2/c17-15-9-5-11-4-6-12-2-1-3-13(16(12)18)7-8-14(15)10-11/h1-3,5,9-10H,4,6-8H2 |
Clé InChI |
BRXUHYFFGQYIJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)CCC3=C(C=CC1=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B12323518.png)
![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B12323534.png)
![1H,5H-Bis[1,2,5]oxadiazolo[3,4-b](/img/structure/B12323536.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)

![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)

![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)


